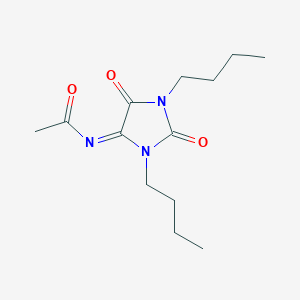

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide

Description

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is a synthetic imidazolidinone derivative characterized by a central 2,5-dioxoimidazolidine core substituted with two butyl groups at positions 1 and 3, and an acetamide group at the 4-ylidene position.

Properties

CAS No. |

88192-03-4 |

|---|---|

Molecular Formula |

C13H21N3O3 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-(1,3-dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide |

InChI |

InChI=1S/C13H21N3O3/c1-4-6-8-15-11(14-10(3)17)12(18)16(13(15)19)9-7-5-2/h4-9H2,1-3H3 |

InChI Key |

WFZMUFIYUFREOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=NC(=O)C)C(=O)N(C1=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.

Scientific Research Applications

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Biological Activity

N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C18H23N3O3

Molecular Weight: 329.39 g/mol

IUPAC Name: this compound

InChI Key: ZCIVKZJXWQFQKT-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The imidazolidinone framework may interact with enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, including potential antitumor and antimicrobial activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives containing similar imidazolidinone structures were evaluated for their efficacy against various cancer cell lines.

In a study examining the cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358), several compounds demonstrated significant antitumor activity with IC50 values indicating effective inhibition of cell proliferation. Notably:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 3D |

These findings suggest that modifications to the imidazolidinone structure can enhance biological activity and selectivity against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

In addition to antitumor effects, the compound's derivatives have shown promising antimicrobial properties. A comparative study indicated that certain analogs exhibited significant antibacterial activity against various strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of compounds related to this compound:

- Synthesis and Evaluation : A series of synthesized derivatives were tested for their biological activities using both in vitro and in vivo models. Results indicated that specific substitutions on the imidazolidinone ring enhanced both antitumor and antimicrobial activities.

- Structure-Activity Relationship (SAR) : Research focused on understanding how variations in chemical structure influence biological activity. This included examining the impact of different alkyl chains and functional groups on the compound's efficacy against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.